Home > Products > Screening Compounds P102745 > 6-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
6-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide - 869076-87-9

6-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Catalog Number: EVT-2866826
CAS Number: 869076-87-9
Molecular Formula: C12H13FN4O4S
Molecular Weight: 328.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{3-[5-(2-Amino-4-Pyrimidinyl)-2-(1,1-Dimethylethyl)-1,3-Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (Dabrafenib)

Compound Description: Dabrafenib is a potent and selective inhibitor of the B-Raf kinase, which is frequently mutated in various cancers, including melanoma. Dabrafenib has been approved for the treatment of patients with BRAF V600 mutation-positive unresectable or metastatic melanoma. The primary metabolic pathway for dabrafenib involves oxidation of the t-butyl group to form hydroxy-dabrafenib, followed by further oxidation to carboxy-dabrafenib, which then undergoes pH-dependent decarboxylation to form desmethyl-dabrafenib. []

Relevance: Dabrafenib is structurally related to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide through the shared presence of a sulfonamide group attached to a fluorinated benzene ring. Both compounds also possess a heterocyclic core, with dabrafenib containing a thiazole ring and the target compound featuring a pyrimidine ring. This structural similarity suggests potential for shared pharmacological properties or metabolic pathways. [, ]

(5-Amino-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone

Compound Description: This compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (compound 1 in []), a potential antipsychotic agent. While exhibiting antipsychotic-like activity in animal models, this metabolite also showed toxicity. []

Relevance: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone shares a pyrazole ring with a fluorine-substituted benzene ring connected via a carbonyl group with 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. This suggests that modifications to the heterocyclic core and connecting group can significantly affect biological activity and toxicity profiles. []

1,3-Dimethyl-4-(Iminophenylmethyl)-1H-Pyrazol-5-ol

Compound Description: This compound was synthesized as a potential antipsychotic agent. It showed promising activity in animal models, reducing spontaneous locomotion without inducing ataxia, a common side effect of traditional antipsychotics. Furthermore, it did not bind to D2 dopamine receptors, indicating a unique mechanism of action compared to existing antipsychotics. []

Relevance: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol is structurally similar to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide, sharing a pyrazole ring with two methyl substituents. This highlights the potential of these heterocyclic scaffolds for development of antipsychotic agents. Further modifications, such as the addition of a fluorine atom on the phenyl ring and replacement of the hydroxyl group with sulfonamide in the target compound, might lead to improved activity and/or pharmacokinetic profiles. []

4-[(3-Chlorophenyl)Iminomethyl]-1,3-Dimethyl-1H-Pyrazol-5-ol

Compound Description: This compound, a derivative of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated antipsychotic activity in both rat and monkey models. Notably, it did not induce dystonic movements in a primate model, suggesting a potential advantage in minimizing extrapyramidal side effects. []

Relevance: This compound exhibits a high degree of structural similarity to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. Both molecules share the 1,3-dimethyl-pyrazol-5-ol core, but differ in the substituent on the phenyl ring connected via the imine group. The target compound has a 4-fluoro substituent on the phenyl ring and a sulfonamide group replacing the hydroxyl group. These variations could influence both the antipsychotic activity and side effect profiles. []

Relevance: Although JTE-013 belongs to the pyrazolo[3,4-b]pyridine class, its structural similarity to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide lies in the presence of a substituted pyrimidine ring and a hydrazinecarboxamide group. The comparison between these compounds demonstrates how different heterocyclic cores can influence biological activity and stability. []

N-(1H-4-Isopropyl-1-Allyl-3-Methylpyrazolo[3,4-b]Pyridine-6-yl)-Amino-N′-(2,6-Dichloropyridine-4-yl)Urea (AB1)

Compound Description: AB1, a derivative of JTE-013, exhibits improved S1P2 antagonism and enhanced in vivo stability compared to its parent compound. It displayed promising antitumor activity in neuroblastoma models. []

Relevance: AB1, despite being a pyrazolo[3,4-b]pyridine derivative, shares a structural motif with 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide: a substituted pyrimidine ring. The development of AB1 from JTE-013 highlights the importance of structural modifications in optimizing both biological activity and pharmacokinetic properties. []

N-Cyano-N-(2-{[8-(2,6-Difluorophenyl)-4-(4-Fluoro-2-Methylphenyl)-7-Oxo-7,8-Dihydropyrido[2,3-d]Pyrimidin-2-yl]Amino}Ethyl)Guanidine (SB706504)

Compound Description: SB706504 is a highly selective inhibitor of p38 MAPK isoforms α and β. It has shown efficacy in suppressing the transcription of a range of proinflammatory cytokines and chemokines in COPD macrophages, particularly when combined with dexamethasone. []

Relevance: Although SB706504 and 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide belong to different chemical classes, they both share a fluorinated phenyl ring. This structural feature is common in pharmaceutical compounds and can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. []

Diethylammonium 5-((4-Fluorophenyl)(6-Hydroxy-1,3-Dimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methyl)-1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-Olate

Compound Description: This compound's crystal structure was determined at 150 K, providing insights into its molecular geometry and arrangement in the solid state. []

Relevance: This compound exhibits a striking structural resemblance to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. Both molecules share a central 1,3-dimethyl-2,6-dioxopyrimidine core with a 4-fluorophenyl substituent attached via a methylene bridge. The main difference lies in the presence of an additional pyrimidine ring and a diethylammonium counterion in the related compound. This close structural relationship underscores the importance of the 1,3-dimethyl-2,6-dioxopyrimidine motif in medicinal chemistry. []

Properties

CAS Number

869076-87-9

Product Name

6-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

IUPAC Name

4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide

Molecular Formula

C12H13FN4O4S

Molecular Weight

328.32

InChI

InChI=1S/C12H13FN4O4S/c1-16-10(14)9(11(18)17(2)12(16)19)22(20,21)15-8-5-3-7(13)4-6-8/h3-6,15H,14H2,1-2H3

InChI Key

UTWIQWDWFJQHER-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.